N-Boc-4-ヒドロキシピペリジン-3-カルボン酸メチル

概要

説明

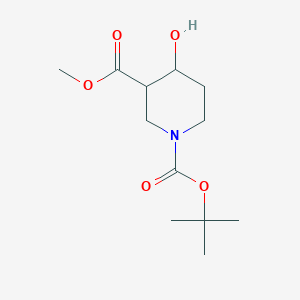

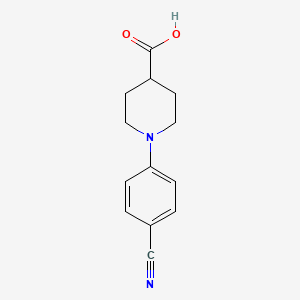

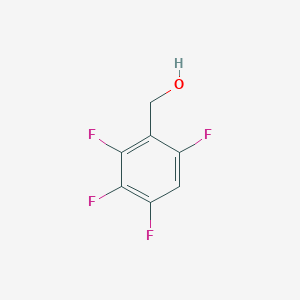

“Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” is a chemical compound with the molecular formula C12H21NO5 . It is also known as “1-Tert-butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate” or "1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate" .

Synthesis Analysis

The synthesis method of N-boc-4-hydroxypiperidine involves several steps . The process starts with 4-piperidone hydrochloride hydrate, which is dissolved in methanol and reacted with sodium borohydride. The mixture is then refluxed, concentrated, and the pH is adjusted with dilute hydrochloric acid. Dichloromethane is added to separate out the water layer, and the organic phase is dried with anhydrous magnesium sulfate. The organic phase is then concentrated, n-hexane is added, and the mixture is refrigerated to crystallize. The final product is obtained after adding methanol, potassium carbonate, and di-tert-butyl dicarbonate, refluxing, filtering, concentrating, adding petroleum ether, and refrigerating to crystallize .Molecular Structure Analysis

The molecular structure of “Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” is represented by the formula C12H21NO5 . The average mass of the molecule is 259.299 Da and the monoisotopic mass is 259.141968 Da .Physical And Chemical Properties Analysis

“Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” has a molecular weight of 259.3 g/mol . The density of the compound is 1.182±0.06 g/cm3, and it has a boiling point of 352.1±42.0 °C at 760 mmHg .科学的研究の応用

N-ヘテロ環状アルキルエーテルの合成

この化合物は、ミッツノブ反応によるN-ヘテロ環状アルキルエーテルの合成に使用されます 。ミッツノブ反応は、1級または2級アルコールをエステル、エーテル、アミン、およびチオエーテルに変換する有機反応です。

医薬品中間体

この化合物は、医薬品中間体として記載されています 。医薬品中間体は、バルク医薬品の製造のための原料として使用される医薬品、またはAPIの合成中に生成される物質で、APIになる前にさらに分子変換または精製が必要な物質を指す場合があります。

合成方法

N-Boc-4-ヒドロキシピペリジンの合成方法が開示されており、4-ピペリドン塩酸塩水和物を採取し、蒸留水を加え、液体アンモニアをアルカリ性になるまで導入し、トルエンで抽出し、無水硫酸マグネシウムで乾燥させ、減圧ろ過して4-ピペリドンを得るという複数のステップが含まれています .

置換tert-ブチル3-アリル-4-オキソピペリジン-1-カルボン酸塩に関する研究

tert-ブチル3-アリル-4-オキソピペリジン-1-カルボン酸塩とその3位およびアリルフラグメントで置換された誘導体は、無水テトラヒドロフラン中でL-セレクトライドと反応させると、定量的収率でtert-ブチル(3R,4S)-3-アリル-4-ヒドロキシピペリジン-1-カルボン酸塩(シス異性体)を与えます .

Safety and Hazards

The safety data sheet for N-BOC-4-Hydroxypiperidine, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULNMKPQUKNAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594893 | |

| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406212-51-9 | |

| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)